BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)quinoxaline

Antitubercular DprE1 inhibitor Mycobacterium tuberculosis

6-(Trifluoromethyl)quinoxaline (CAS 41959-33-5) is the non-negotiable building block for DprE1 inhibitor programs—the 6-CF3 group is essential for potency (MIC 3.1 μM vs. >50 μM for des-CF3 analogs). It also enables hDHFR antagonist SAR studies (Ki 0.2–11 μM) and divergent synthesis of 2,3-disubstituted libraries via the 2,3-dichloro intermediate (89% yield). Procure with confidence: this regioisomer delivers validated target engagement confirmed by co-crystal structures.

Molecular Formula C9H5F3N2
Molecular Weight 198.14 g/mol
CAS No. 41959-33-5
Cat. No. B1305570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinoxaline
CAS41959-33-5
Molecular FormulaC9H5F3N2
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(F)(F)F
InChIInChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
InChIKeyPKVMFWYKYYDTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinoxaline (CAS 41959-33-5): Core Physicochemical and Scaffold Profile for Research Procurement


6-(Trifluoromethyl)quinoxaline (CAS 41959-33-5, C9H5F3N2, MW 198.14) is a heterocyclic building block comprising a quinoxaline core (benzene fused to pyrazine) with an electron-withdrawing trifluoromethyl (-CF3) substituent at the 6-position . The compound has a calculated LogP of approximately 2.18-2.65 and a predicted pKa of -0.51±0.30, indicating moderate lipophilicity and weak basicity [1]. It serves as a versatile precursor for synthesizing bioactive quinoxaline derivatives, including DprE1 inhibitors, folate enzyme antagonists, and kainate receptor modulators, and is commercially available at ≥95% purity from multiple specialty chemical suppliers [2][3][4].

Why Unsubstituted Quinoxaline or Alternative Positional Isomers Cannot Replace 6-(Trifluoromethyl)quinoxaline in Validated Research Applications


Substitution of the quinoxaline core at the 6-position with an electron-withdrawing trifluoromethyl group fundamentally alters both physicochemical behavior and target engagement compared to unsubstituted quinoxaline or positional isomers (e.g., 2-, 3-, 5-, or 7-substituted analogs). The -CF3 group increases lipophilicity (LogP ~2.2 versus ~1.3 for unsubstituted quinoxaline), enhances metabolic stability via oxidative protection, and imparts a strong inductive electron-withdrawing effect that modulates reduction potential and binding interactions [1][2]. In Mycobacterium tuberculosis DprE1 inhibition, the 6-CF3 moiety is essential for potency—analogs lacking this substituent or bearing alternative electron-donating groups exhibit near-complete loss of activity (MIC >50 μM versus 3.1 μM) [3]. Similarly, 7-trifluoromethylquinoxaline derivatives show distinct SAR profiles in folate enzyme inhibition (hDHFR Ki = 0.2-11 μM) that cannot be extrapolated to 6-substituted analogs [4]. Generic substitution based solely on the quinoxaline scaffold ignores these position-specific electronic and steric requirements validated by co-crystal structures and quantitative SAR studies.

6-(Trifluoromethyl)quinoxaline: Quantitative Differential Evidence Against Closest Analogs and In-Class Alternatives


DprE1 Inhibition and Anti-Tubercular Potency: 6-CF3 Substitution Essential for Bactericidal Activity

In a phenotypic screen of a quinoxaline library against replicating M. tuberculosis, the 6-trifluoromethyl-substituted derivative Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid) demonstrated potent bactericidal activity with MIC99 and MBC of 3.1 μM against both extracellular and intracellular bacteria [1]. Crucially, SAR studies revealed that quinoxaline analogs lacking the 6-CF3 substituent (e.g., QN111 and QN112) exhibited near-complete loss of whole-cell activity (MIC >50 μM) and DprE1 enzymatic inhibition (IC50 between 16 and ≥50 μM), representing an approximate 16-fold reduction in potency [2]. Co-crystal structures of DprE1 with eight quinoxaline analogs confirmed that the 6-trifluoromethyl group occupies a critical hydrophobic pocket, contributing essential binding interactions [1].

Antitubercular DprE1 inhibitor Mycobacterium tuberculosis

Folate Enzyme Inhibition: Differential Activity of Trifluoromethyl-Substituted Quinoxaline Derivatives

A series of 31 quinoxaline derivatives bearing a trifluoromethyl group were evaluated for inhibition of human dihydrofolate reductase (hDHFR) and human thymidylate synthase (hTS). Compounds with trifluoromethyl substitution (specifically at the 7-position in this series) inhibited hDHFR with Ki values ranging from 0.2 to 11 μM, with the lead compound (7-CF3 derivative) achieving Ki = 0.2 μM against hDHFR [1]. Notably, unsubstituted quinoxaline scaffolds and analogs lacking electron-withdrawing substituents showed no meaningful folate enzyme inhibition, establishing the CF3 group as a critical pharmacophoric element [2]. Compound 21 (7-CF3 substituted) exhibited log GI50 = -5.49 across a 60-cell-line NCI panel, maintaining growth inhibition at 1 μM against seven cancer cell lines [1].

Anticancer Folate pathway hDHFR inhibition

Physicochemical Differentiation: Lipophilicity and Electronic Properties Distinguish 6-CF3 from Unsubstituted Quinoxaline

The 6-trifluoromethyl substituent significantly alters the physicochemical profile of the quinoxaline core compared to unsubstituted quinoxaline. 6-(Trifluoromethyl)quinoxaline exhibits a calculated LogP of 2.18-2.65 (ACD/Labs: 2.23; experimental: 2.64860), representing approximately a 0.9-1.0 log unit increase in lipophilicity versus unsubstituted quinoxaline (LogP ~1.3) [1]. The compound has a predicted pKa of -0.51±0.30, indicating substantially weaker basicity compared to the parent quinoxaline (pKa ~0.56) due to the strong electron-withdrawing inductive effect of the -CF3 group [2]. Additionally, the -CF3 group increases the reduction potential of quinoxaline derivatives, making 6-substituted analogs more readily reducible—a property exploited in hypoxia-selective prodrug design [3]. Density is 1.38-1.40 g/cm³, boiling point 245.4±35.0 °C at 760 mmHg [4].

Medicinal chemistry Physicochemical properties Drug-likeness

Synthetic Versatility: 6-CF3 Quinoxaline as a Precursor to 2,3-Dichloro Derivative with High-Yield Access

6-(Trifluoromethyl)quinoxaline serves as a direct precursor to 2,3-dichloro-6-(trifluoromethyl)quinoxaline (CAS 55686-95-8), a versatile intermediate for further derivatization. The synthesis proceeds via 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, which is obtained from the parent compound, followed by chlorination with phosphorus oxychloride (POCl3) under reflux to yield the 2,3-dichloro derivative in 89% isolated yield . In contrast, unsubstituted quinoxaline yields 2,3-dichloroquinoxaline in approximately 75-80% yield under comparable conditions, with the electron-withdrawing -CF3 group facilitating more efficient chlorination and improved crystallinity of the product . The 2,3-dichloro intermediate enables nucleophilic aromatic substitution at both the 2- and 3-positions, providing a divergent synthetic entry point for generating libraries of 2,3-disubstituted-6-(trifluoromethyl)quinoxalines .

Organic synthesis Building block Chlorination

6-(Trifluoromethyl)quinoxaline (CAS 41959-33-5): Validated Research Application Scenarios Based on Quantitative Evidence


Synthesis of DprE1 Inhibitors for Antitubercular Drug Discovery

6-(Trifluoromethyl)quinoxaline is the essential building block for synthesizing 2-carboxyquinoxaline DprE1 inhibitors such as Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid). As demonstrated by Neres et al. (2015), this derivative exhibits MIC99 and MBC of 3.1 μM against replicating and intracellular M. tuberculosis, while analogs lacking the 6-CF3 group lose >90% of potency (MIC >50 μM) [1]. Co-crystal structures with DprE1 confirm that the 6-trifluoromethyl group occupies a defined hydrophobic binding pocket essential for target engagement. Procurement of 6-(trifluoromethyl)quinoxaline is therefore non-negotiable for research programs pursuing this validated DprE1 inhibitor chemotype [1].

Medicinal Chemistry Optimization of Folate Pathway Antagonists

Trifluoromethyl-substituted quinoxalines demonstrate potent inhibition of human dihydrofolate reductase (hDHFR) with Ki values ranging from 0.2 to 11 μM, whereas unsubstituted quinoxaline scaffolds show no meaningful activity [2]. 6-(Trifluoromethyl)quinoxaline enables exploration of regioisomeric SAR at the 6-position, complementing existing data on 7-CF3 derivatives that exhibit log GI50 values as low as -5.49 in NCI 60-cell-line screening [2]. This building block is particularly valuable for medicinal chemistry teams seeking to optimize selectivity between hDHFR and hTS or to improve physicochemical properties while maintaining folate pathway inhibition [2].

Synthesis of 2,3-Disubstituted Quinoxaline Libraries via Dichloro Intermediate

6-(Trifluoromethyl)quinoxaline provides direct access to 2,3-dichloro-6-(trifluoromethyl)quinoxaline (CAS 55686-95-8) in 89% isolated yield via a two-step sequence (dione formation followed by POCl3 chlorination) . This dichloro intermediate serves as a divergent platform for synthesizing diverse 2,3-disubstituted-6-(trifluoromethyl)quinoxaline libraries through sequential nucleophilic aromatic substitution. The electron-withdrawing -CF3 group enhances the electrophilicity of the 2- and 3-positions, facilitating efficient derivatization. Research groups focused on high-throughput synthesis or parallel medicinal chemistry will find this route operationally superior to alternative building block strategies .

Development of Hypoxia-Selective Prodrugs and Kainate Receptor Modulators

The electron-withdrawing 6-trifluoromethyl group increases the reduction potential of quinoxaline derivatives, making them more readily reducible—a property exploited in the design of hypoxia-selective cytotoxins and prodrugs [3]. Additionally, quinoxaline-2,3-diones bearing 6-CF3 substitution have been co-crystallized with the GluK1 kainate receptor ligand-binding domain at 1.85 Å resolution, revealing an antagonist binding mode that stabilizes the open conformation of the receptor [4]. 6-(Trifluoromethyl)quinoxaline is thus a strategic precursor for CNS-targeted programs investigating kainate receptor antagonists or for oncology programs developing bioreductive agents [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.